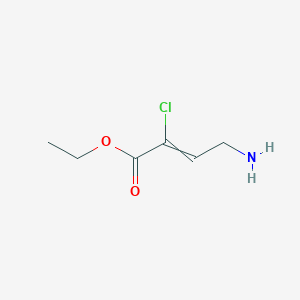

Ethyl 4-amino-2-chlorobut-2-enoate

CAS No.: 918871-74-6

Cat. No.: VC18996628

Molecular Formula: C6H10ClNO2

Molecular Weight: 163.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918871-74-6 |

|---|---|

| Molecular Formula | C6H10ClNO2 |

| Molecular Weight | 163.60 g/mol |

| IUPAC Name | ethyl 4-amino-2-chlorobut-2-enoate |

| Standard InChI | InChI=1S/C6H10ClNO2/c1-2-10-6(9)5(7)3-4-8/h3H,2,4,8H2,1H3 |

| Standard InChI Key | QAJPAJDCRJRFOV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=CCN)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 4-amino-2-chlorobut-2-enoate adopts a planar geometry due to the -hybridized carbons in the but-2-enoate backbone. The chlorine atom at the 2-position and the amino group at the 4-position introduce electronic asymmetry, influencing its reactivity and intermolecular interactions . The compound’s IUPAC name, ethyl 4-amino-2-chlorobut-2-enoate, reflects its ester functional group, amino substituent, and halogen placement. The SMILES notation and InChIKey provide precise descriptors for its stereoelectronic configuration .

Synthesis and Characterization

Synthetic Pathways

Ethyl 4-amino-2-chlorobut-2-enoate is synthesized via multistep routes involving esterification and nucleophilic substitution. A representative method, adapted from protocols for analogous compounds, begins with the condensation of ethyl acetoacetate with chlorinating agents to introduce the chlorine substituent . Subsequent amination at the 4-position is achieved through nucleophilic displacement or reductive amination, depending on the precursor’s reactivity .

For example, in the synthesis of related 1,4-dihydropyridines, ethyl 3-amino-4-chlorobut-2-enoate (a structural isomer) reacts with glyoxylic acid under basic conditions to form intermediates that undergo cyclization . While the exact mechanism for Ethyl 4-amino-2-chlorobut-2-enoate remains less documented, its preparation likely follows similar principles, with careful control of reaction conditions to avoid undesired side reactions such as hydrolysis or polymerization .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are pivotal in characterizing this compound. In -NMR, the methylene protons adjacent to the chlorine and amino groups exhibit distinct chemical shifts due to anisotropic effects and hydrogen bonding . For instance, in structurally related compounds, the groups near electronegative substituents show upfield shifts of 0.5–1.0 ppm compared to unsubstituted analogs . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 163.60, consistent with its molecular formula .

Applications in Organic Synthesis

Role in Heterocyclic Chemistry

Ethyl 4-amino-2-chlorobut-2-enoate is a key precursor in synthesizing nitrogen-containing heterocycles, particularly 1,4-dihydropyridines (1,4-DHPs), which are pharmacologically active scaffolds . For example, in the Hantzsch synthesis, it participates in cyclocondensation reactions with diketones or keto esters to form 1,4-DHPs, which are foundational structures in calcium channel blockers like nifedipine . The chlorine substituent enhances electrophilicity, facilitating ring-closure reactions, while the amino group enables further functionalization via alkylation or acylation .

Intermediate in Peptide Mimetics

The compound’s amino and ester functionalities make it a candidate for peptide bond isosteres. By replacing labile amide bonds with rigid enoate linkages, researchers can design protease-resistant peptidomimetics with enhanced metabolic stability . For instance, its incorporation into β-turn mimics has been explored to stabilize secondary structures in therapeutic peptides .

Comparison with Structural Analogs

The compound’s reactivity and applications are contextualized by comparing it to closely related derivatives:

This table highlights how positional isomerism influences chemical behavior. For instance, moving the chlorine from the 2- to 3-position (as in Ethyl 4-amino-3-chlorobut-2-enoate) amplifies intramolecular hydrogen bonding, altering solubility and reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume